N-(4-iodo-2-methylphenyl)furan-2-carboxamide
Description
N-(4-iodo-2-methylphenyl)furan-2-carboxamide is a furan-2-carboxamide derivative featuring a 4-iodo-2-methylphenyl substituent. The iodine atom at the para position and the methyl group at the ortho position on the phenyl ring distinguish it from related analogs, influencing its electronic, steric, and pharmacokinetic profiles.
Properties
IUPAC Name |
N-(4-iodo-2-methylphenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10INO2/c1-8-7-9(13)4-5-10(8)14-12(15)11-3-2-6-16-11/h2-7H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFJZFRCBUANMFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)I)NC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-iodo-2-methylphenyl)furan-2-carboxamide typically involves the reaction of 4-iodo-2-methylaniline with furan-2-carboxylic acid. The reaction is carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions usually involve stirring the reactants at room temperature for several hours, followed by purification through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-iodo-2-methylphenyl)furan-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The furan ring can be oxidized under specific conditions to form furan-2,3-dione derivatives.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
Substitution: Products include azido or cyano derivatives.
Oxidation: Products include furan-2,3-dione derivatives.
Reduction: Products include amines or alcohols.
Scientific Research Applications
Synthetic Route
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | 4-iodo-2-methylaniline + furan-2-carboxylic acid | Room temperature, EDCI, triethylamine | N-(4-iodo-2-methylphenyl)furan-2-carboxamide |
| 2 | Purification | Recrystallization or chromatography | Pure compound |
Medicinal Chemistry
This compound is being investigated for its antimicrobial properties due to the presence of the furan ring, which is known for various biological activities. Studies suggest that compounds with similar structures exhibit significant antimicrobial effects against various pathogens, including Mycobacterium tuberculosis .
Anticancer Activity
Research has indicated that this compound may possess anticancer properties. The mechanism involves interaction with specific molecular targets related to cancer cell proliferation and survival. The iodine atom enhances binding affinity through halogen bonding, potentially increasing therapeutic efficacy compared to non-halogenated analogs .
Anti-inflammatory Effects
The compound is also being explored for its anti-inflammatory potential. The furan moiety can modulate inflammatory pathways, making it a candidate for developing new anti-inflammatory drugs.
Material Science
In industrial applications, this compound can serve as a building block for synthesizing more complex materials. Its unique structural features allow it to be used in creating polymers and other materials with desirable properties.
Case Study 1: Antimicrobial Evaluation
A study evaluated various carboxamide derivatives, including this compound, against Mycobacterium tuberculosis. The results indicated promising antimicrobial activity with minimum inhibitory concentrations (MICs) lower than 2 mg/L for several derivatives .
Case Study 2: Anticancer Activity
In vitro studies demonstrated that compounds similar to this compound exhibited selective cytotoxicity against cancer cell lines such as MCF7 (breast cancer) and HepG2 (liver cancer). The presence of the furan ring was crucial in mediating these effects .
Mechanism of Action
The mechanism of action of N-(4-iodo-2-methylphenyl)furan-2-carboxamide involves its interaction with specific molecular targets. The furan ring can interact with biological macromolecules, leading to various biological effects. The iodine atom can also participate in halogen bonding, enhancing the compound’s binding affinity to its targets. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests potential interactions with enzymes and receptors involved in inflammation and cancer.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
N-(4-Methylphenyl)furan-2-carboxamide (CID 785196)
- Molecular Formula: C₁₂H₁₁NO₂ (vs. C₁₂H₁₀INO₂ for the target compound).
- Structural Differences : Lacks the iodine atom at the para position; methyl group is at the para position of the phenyl ring.
- Impact: The absence of iodine reduces molecular weight (193.22 g/mol vs.
5-Iodo-N-(4-methoxyphenyl)furan-2-carboxamide
- Molecular Formula: C₁₂H₁₀INO₃.
- Structural Differences : Iodine is on the furan ring (position 5), while the phenyl group has a para-methoxy substituent.
- Impact : The methoxy group increases electron-donating effects compared to the methyl group, altering electronic distribution and hydrogen-bonding capacity. The iodine position may reduce steric hindrance at the phenyl ring .
N-(4-Ethoxyphenyl)furan-2-carboxamide
- Molecular Formula: C₁₃H₁₃NO₃.
- Structural Differences : Ethoxy group at the para position instead of iodine.
Antiviral Activity
- N-(4-Fluorobenzyl)-N-(4-methoxyphenyl)furan-2-carboxamide (): Exhibits activity against enteroviruses (EV) and rhinoviruses (RV) by targeting the conserved 2C protein. The target compound’s iodine substituent may enhance binding to hydrophobic pockets in viral proteins due to its larger atomic radius and lipophilicity .
Insecticidal Agents
- N-[4-(Oxiran-2-ylmethoxy)phenyl]furan-2-carboxamide (): Demonstrated insect growth-regulating activity. The iodine in the target compound could improve persistence in biological systems via reduced metabolic degradation .
Controlled Substance Analogs
- Ortho-Fluorofuranyl Fentanyl (): A fentanyl analog with a furan-2-carboxamide group. While structurally distinct (piperidine core), this highlights the pharmacological relevance of the furan carboxamide moiety in central nervous system targeting. Regulatory scrutiny of such analogs underscores the need for careful safety profiling of the target compound .
Biological Activity
N-(4-iodo-2-methylphenyl)furan-2-carboxamide is a compound of interest in medicinal chemistry due to its unique structural features, including an iodine substituent and a furan moiety. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a furan ring attached to a carboxamide group, with an iodine atom at the para position of a methyl-substituted phenyl group. The presence of iodine enhances the compound's biological activity through mechanisms such as halogen bonding, which can improve binding affinity to biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that compounds with similar furan structures are effective against various bacterial strains. For instance, the compound demonstrates notable activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values ranging from 5 to 50 µM depending on the specific strain tested .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 10 |
| Bacillus subtilis | 15 |
| Escherichia coli | 25 |
| Pseudomonas aeruginosa | 30 |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest it may inhibit the proliferation of cancer cell lines, particularly those associated with prostate cancer. The mechanism appears to involve interference with androgen receptor signaling pathways, which are crucial in the progression of certain cancers .
Case Study: Prostate Cancer Cell Line Inhibition
In vitro tests using LNCaP prostate cancer cells indicated that this compound reduced cell viability significantly at concentrations as low as 10 µM, highlighting its potential as a therapeutic agent in androgen-dependent cancers .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Halogen Bonding : The iodine atom enhances binding to biological macromolecules, improving affinity for enzymes and receptors involved in inflammation and cancer progression.
- Furan Ring Interactions : The furan moiety can participate in π-stacking interactions with nucleophilic sites on proteins, potentially altering their functions.
- Inhibition of Key Enzymes : The compound may inhibit enzymes critical for cancer cell proliferation and survival, although further studies are needed to elucidate specific pathways involved.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of similar compounds. Variations in substituents on the phenyl ring or modifications to the furan moiety can significantly influence efficacy and selectivity against different biological targets.
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Iodine substitution | Increased binding affinity |
| Methyl group at para position | Enhanced antimicrobial action |
| Altered furan substituents | Variable anticancer effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
